N-Boc-4-bromo-L-phenylalanine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-4-bromo-L-phenylalanine ethyl ester is a chemical compound with the molecular formula C16H22BrNO4. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, a bromine atom on the phenyl ring, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-bromo-L-phenylalanine ethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-phenylalanine.
Bromination: The protected phenylalanine is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring, yielding N-Boc-4-bromo-L-phenylalanine.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-bromo-L-phenylalanine ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Substitution: Various substituted phenylalanine derivatives.
Reduction: 4-bromo-L-phenylalaninol.
Deprotection: 4-bromo-L-phenylalanine ethyl ester.
Scientific Research Applications
N-Boc-4-bromo-L-phenylalanine ethyl ester is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of fine chemicals and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of N-Boc-4-bromo-L-phenylalanine ethyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The bromine atom allows for further functionalization through substitution reactions, enabling the synthesis of diverse compounds. The ethyl ester group facilitates solubility and reactivity in organic solvents .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-iodo-L-phenylalanine: Similar structure with an iodine atom instead of bromine.
N-Boc-4-chloro-L-phenylalanine: Similar structure with a chlorine atom instead of bromine.
N-Boc-4-fluoro-L-phenylalanine: Similar structure with a fluorine atom instead of bromine
Uniqueness
N-Boc-4-bromo-L-phenylalanine ethyl ester is unique due to the presence of the bromine atom, which provides distinct reactivity compared to other halogenated derivatives. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate for synthesizing a wide range of compounds .
Properties
IUPAC Name |
ethyl (2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSUIFZPZLFHKN-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.